Fmoc-orn(Z)-OH
Overview
Description
“Fmoc-orn(Z)-OH” is a chemical compound with the IUPAC name (2S)-5- { [ (benzyloxy)carbonyl]amino}-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid . It is used as an intermediate in the synthesis of various peptides and proteins .
Synthesis Analysis
The synthesis of “Fmoc-orn(Z)-OH” involves the reaction of Fmoc-Orn(Boc)-OH with various amino acids . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis
The “Fmoc-orn(Z)-OH” molecule contains a total of 67 bonds. There are 39 non-H bonds, 21 multiple bonds, 12 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 2 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-orn(Z)-OH” are complex and involve several competing reactions. The goal of these reactions is to separate the peptide from the support while removing the protecting groups from the side-chains . New reactions show the compatibility of the Fmoc protecting group with moderately basic reaction conditions .Physical And Chemical Properties Analysis
“Fmoc-orn(Z)-OH” is a white to off-white powder . It has a molecular weight of 488.54 . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
“Fmoc-orn(Z)-OH” is a type of Fmoc-protected amino acid used in peptide synthesis. The Fmoc group is a protective group used in solid-phase peptide synthesis (SPPS), and “Orn(Z)” refers to the amino acid ornithine with a protective group on its side chain .
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- Application : Fmoc-orn(Z)-OH is used in the synthesis of peptides, which are biomolecules that may have several biological activities. Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
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- Application : Fmoc-orn(Z)-OH can be used in the development of prodrugs, which are drugs that are metabolized into a pharmacologically active form .
- Methods : The Fmoc-orn(Z)-OH is incorporated into the prodrug molecule during synthesis. The prodrug is then metabolized in the body to release the active drug .
- Results : The result is a prodrug that can be more effectively delivered to the target site in the body .
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- Application : Fmoc-orn(Z)-OH is used in mechanistic studies on solid phase peptide synthesis .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
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- Application : Fmoc-orn(Z)-OH is used in the development of greener solvents in solid-phase peptide synthesis .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
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- Application : Fmoc-orn(Z)-OH is used in the synthesis of novel arginine building blocks .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
- Field : Anti-Inflammatory Drug Synthesis
- Application : Fmoc-orn(Z)-OH is used in the synthesis of the anti-inflammatory drug, PMX205 . This cyclic hexapeptide has been shown to be effective in rodent models of amyotrophic lateral sclerosis and Alzheimer’s disease .
- Methods : The Fmoc group is used to protect the amino group during peptide synthesis. The peptide bond is formed through a coupling reaction, and the Fmoc group is then removed to allow the next amino acid to be added .
- Results : The result of this process is a peptide with a specific sequence of amino acids. The exact outcome will depend on the specific sequence being synthesized .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAKCWBDLHBLR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566739 | |
Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-orn(Z)-OH | |
CAS RN |
138775-07-2 | |
Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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